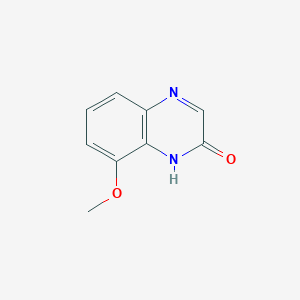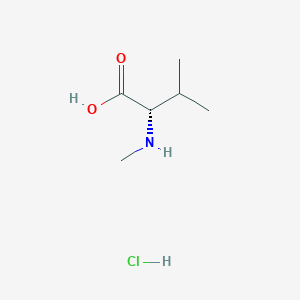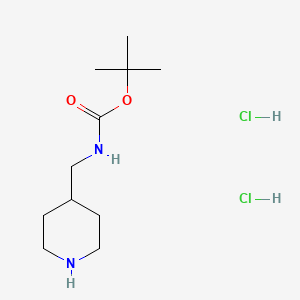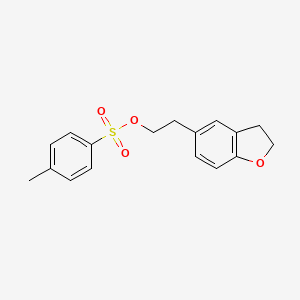
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is a chemical compound with the molecular formula C2H4Na2O8S2·H2OThis compound is characterized by its white crystalline solid appearance and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is typically synthesized through the reaction of glyoxal with sodium bisulfite. The reaction involves the addition of sodium bisulfite to glyoxal in an aqueous solution, resulting in the formation of the disodium salt of 1,2-dihydroxy-1,2-ethanedisulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of sodium bisulfite to glyoxal under specific temperature and pH conditions to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 1,2-ethanedisulfonate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include disodium 1,2-ethanedisulfonate and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme reactions.
Mechanism of Action
The mechanism of action of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that influence various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Disodium 1,2-ethanedisulfonate: This compound is similar in structure but lacks the hydroxyl groups present in disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate.
Sodium 1,2-ethanedisulfonate: Another related compound, differing in its sodium content and hydration state.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both hydroxyl and sulfonate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
6057-38-1 |
|---|---|
Molecular Formula |
C2H8NaO9S2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate |
InChI |
InChI=1S/C2H6O8S2.Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;1H2 |
InChI Key |
VCAJIHFNJRQKRQ-UHFFFAOYSA-N |
SMILES |
C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.O.[Na] |
| 332360-05-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B1644360.png)


![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)






![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)
![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)


